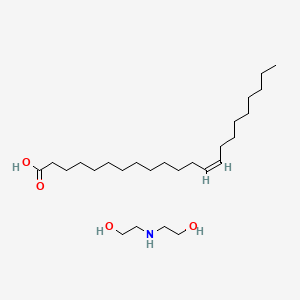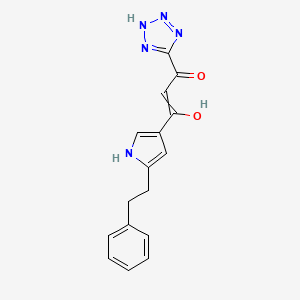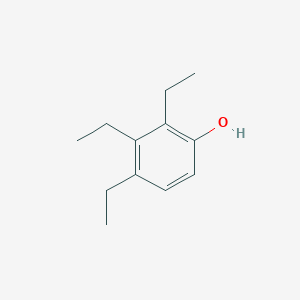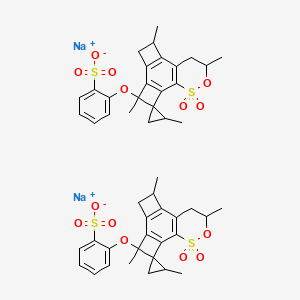
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate is a complex organic compound with the molecular formula C48H50Na2O14S4. It is known for its surfactant properties and is commonly used in various industrial applications .
Vorbereitungsmethoden
The synthesis of disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: The compound is utilized in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: It finds applications in drug delivery systems due to its ability to form micelles and encapsulate therapeutic agents.
Industry: The compound is used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in its applications as an emulsifier and dispersant .
Vergleich Mit ähnlichen Verbindungen
Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate can be compared with other similar compounds such as:
Disodium dodecyl (sulphonatophenoxy)benzenesulphonate: This compound has a similar structure but with a dodecyl group instead of tetrapropylene.
Disodium lauryl diphenyl ether disulfonate: Another surfactant with comparable properties, used in detergents and cleaning agents.
This compound stands out due to its unique tetrapropylene structure, which provides distinct surfactant properties and makes it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
93843-08-4 |
|---|---|
Molekularformel |
C48H50Na2O14S4 |
Molekulargewicht |
1025.1 g/mol |
IUPAC-Name |
disodium;2-(2',3,7,13-tetramethyl-11,11-dioxospiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane]-7-yl)oxybenzenesulfonate |
InChI |
InChI=1S/2C24H26O7S2.2Na/c2*1-12-9-15-19(12)16-10-14(3)31-33(28,29)22(16)21-20(15)23(4,24(21)11-13(24)2)30-17-7-5-6-8-18(17)32(25,26)27;;/h2*5-8,12-14H,9-11H2,1-4H3,(H,25,26,27);;/q;;2*+1/p-2 |
InChI-Schlüssel |
FZXWGMWUSQEPBH-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


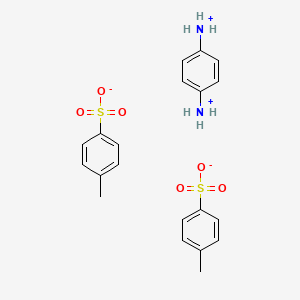
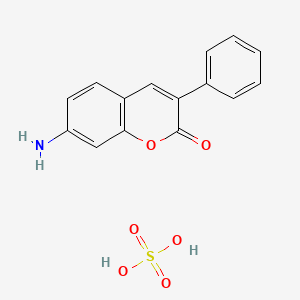

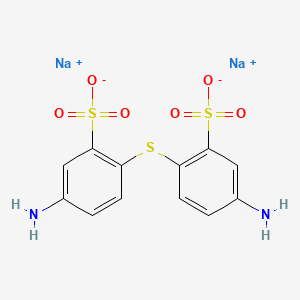


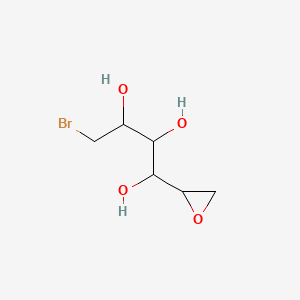
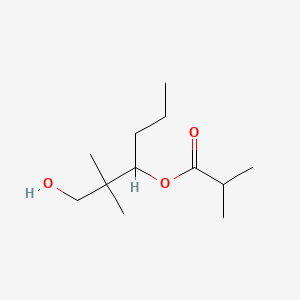
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
